Ropinirol N-óxido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

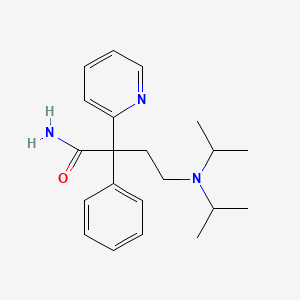

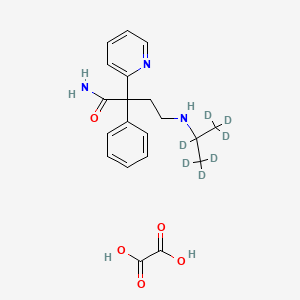

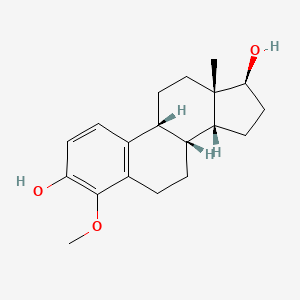

Ropinirole N-Oxide is a compound with the molecular formula C16H24N2O2 . It is related to Ropinirole, which is used to treat Parkinson’s disease and Restless Legs Syndrome .

Synthesis Analysis

A study has reported the formation of a new degradant (1,3′-Dimer) in the stability testing of ropinirole extended-release tablets . Another study has developed a four-step, three-stage synthesis of the API ropinirole hydrochloride from a commercially available naphthalene derivative .

Molecular Structure Analysis

The molecular structure of Ropinirole N-Oxide is represented by the formula C16H24N2O2 .

Chemical Reactions Analysis

In the course of the pharmaceutical development of ropinirole extended-release tablets, a previously unknown degradant was observed during the stability testing of the product . The degradant was identified as a new dimeric degradant of ropinirole connected by a methylene bridge via the 1- and 3′-position of each ropinirole unit .

Physical And Chemical Properties Analysis

Ropinirole N-Oxide has a molecular weight of 276.37 g/mol . More detailed physical and chemical properties could not be found in the search results.

Aplicaciones Científicas De Investigación

Ropinirol N-óxido: Aplicaciones de investigación científica

Sistemas de administración de fármacos: El this compound puede utilizarse en el desarrollo de sistemas de administración de fármacos de nanoemulsión auto-emulsificante. Esta aplicación tiene como objetivo mejorar la biodisponibilidad oral al superar el metabolismo de primer paso, lo que puede mejorar la concentración plasmática del fármaco y los efectos terapéuticos .

Estudios farmacológicos: Como metabolito del ropinirol, es importante en los estudios farmacológicos comparativos comprender la eficacia y el metabolismo del fármaco original, que se utiliza para tratar la enfermedad de Parkinson .

Pruebas de estabilidad: En las pruebas de estabilidad de tabletas de liberación prolongada, la identificación de degradantes como el this compound es crucial para garantizar la seguridad y eficacia de los productos farmacéuticos .

Mecanismo De Acción

Target of Action

Ropinirole N-Oxide primarily targets dopamine D2 and D3 receptors . These receptors are concentrated in the limbic areas of the brain and are believed to be responsible for some of the neuropsychiatric effects . The affinity of ropinirole to the D3 receptor is 20 times larger compared to the D2 receptor .

Mode of Action

The exact mechanism of action of ropinirole as a treatment for Parkinson’s disease is unknown, however, it is believed to be related to its ability to selectively stimulate dopamine D2 receptors within the caudate-putamen system in the brain . It also has moderate in vitro affinity for opioid receptors .

Biochemical Pathways

Ropinirole and pramipexole have been found to produce dose-dependent increases of dendritic arborization and soma size after 3 days of culture, effects antagonized by the selective D3R antagonists SB277011-A and S33084 and by the mTOR pathway kinase inhibitors LY294002 and rapamycin .

Pharmacokinetics

Ropinirole is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The bioavailability is approximately 50% . It is inactivated by metabolism in the liver, and none of the major circulating metabolites have pharmacological activity . The principal metabolic enzyme is the cytochrome P450 (CYP) isoenzyme CYP1A2 . Ropinirole shows approximately linear pharmacokinetics when given as single or repeated doses, and is eliminated with a half-life of approximately 6 hours .

Result of Action

Ropinirole is used to treat Parkinson’s disease (PD) and restless legs syndrome (RLS) . Common side effects include sleepiness, vomiting, and dizziness. Serious side effects may include pathological gambling, low blood pressure with standing, and hallucinations .

Action Environment

A new degradant (1,3′-Dimer), generated in the stability testing of ropinirole extended-release tablets, was found to be formed by the reaction of ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that Ropinirole, the parent compound, has selective affinity for dopamine D2-like receptors This suggests that Ropinirole N-Oxide may also interact with these receptors or other related proteins

Cellular Effects

Ropinirole has been shown to have neuroprotective effects against 6-hydroxydopamine in mice, based on in vivo antioxidant properties

Molecular Mechanism

The parent compound, Ropinirole, is known to stimulate dopamine D2 receptors within the brain . It’s possible that Ropinirole N-Oxide may have a similar mechanism of action, but this has not been confirmed.

Metabolic Pathways

Ropinirole N-Oxide is a metabolite of Ropinirole, which is heavily metabolized by the liver. The most important metabolic pathways are N-despropylation and hydroxylation to form the N-despropyl metabolite and hydroxy metabolites . It’s likely that Ropinirole N-Oxide is involved in similar metabolic pathways.

Transport and Distribution

Ropinirole, the parent compound, is extensively distributed from the vascular compartment

Propiedades

IUPAC Name |

N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMLCCMLUAJRSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652675 |

Source

|

| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076199-41-1 |

Source

|

| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)